molecular formula C21H18ClNO4S B2642409 4-[(N-benzyl4-chlorobenzenesulfonamido)methyl]benzoic acid CAS No. 721416-48-4

4-[(N-benzyl4-chlorobenzenesulfonamido)methyl]benzoic acid

Cat. No.: B2642409
CAS No.: 721416-48-4
M. Wt: 415.89
InChI Key: VOEXELGKQPYTIN-UHFFFAOYSA-N
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Description

4-[(N-benzyl4-chlorobenzenesulfonamido)methyl]benzoic acid is an organic compound with the molecular formula C21H18ClNO4S It is known for its complex structure, which includes a benzyl group, a chlorobenzene sulfonamide group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(N-benzyl4-chlorobenzenesulfonamido)methyl]benzoic acid typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with benzylamine to form N-benzyl-4-chlorobenzenesulfonamide. This intermediate is then reacted with 4-formylbenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(N-benzyl4-chlorobenzenesulfonamido)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-[(N-benzyl4-chlorobenzenesulfonamido)methyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(N-benzyl4-chlorobenzenesulfonamido)methyl]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The benzyl and benzoic acid moieties may also contribute to its overall biological effects by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(N-benzyl4-chlorobenzenesulfonamido)methyl]benzamide
  • 4-[(N-benzyl4-chlorobenzenesulfonamido)methyl]phenylacetic acid

Uniqueness

4-[(N-benzyl4-chlorobenzenesulfonamido)methyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

4-[[benzyl-(4-chlorophenyl)sulfonylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO4S/c22-19-10-12-20(13-11-19)28(26,27)23(14-16-4-2-1-3-5-16)15-17-6-8-18(9-7-17)21(24)25/h1-13H,14-15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEXELGKQPYTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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